molecular formula C8H10O3 B3029134 Methyl 3-oxocyclohex-1-enecarboxylate CAS No. 54396-74-6

Methyl 3-oxocyclohex-1-enecarboxylate

Cat. No.: B3029134
CAS No.: 54396-74-6
M. Wt: 154.16 g/mol
InChI Key: ZAFRZAWONSENGC-UHFFFAOYSA-N
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Description

Significance as a Versatile Intermediate in Organic Synthesis

The strategic importance of Methyl 3-oxocyclohex-1-enecarboxylate stems from its ability to participate in a wide array of chemical transformations. The conjugated enone system is susceptible to nucleophilic additions, while the ketone and ester functionalities can be readily modified, offering a plethora of avenues for molecular elaboration.

The rigid cyclic framework and the diverse reactivity of this compound make it an ideal starting point for the synthesis of complex polycyclic and stereochemically rich molecules. It serves as a valuable precursor in domino reactions, where a series of bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. For instance, it can undergo Michael additions followed by intramolecular aldol (B89426) condensations to construct bicyclic systems, which are common motifs in natural products.

The cyclohexenone moiety is a common scaffold in a variety of biologically active compounds. Consequently, this compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals. For example, derivatives of cyclohex-1-ene-1-carboxylic acid have been utilized in the synthesis of novel amidrazone compounds that exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Historical Context of its Synthetic Utility

The synthetic utility of cyclic β-keto esters, a class to which this compound belongs, has a rich history. A closely related and historically significant compound is Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate), first prepared by Carl Hagemann in 1893. wikipedia.org Hagemann's ester and similar compounds quickly became recognized as valuable building blocks in organic synthesis. researchgate.netarkat-usa.org They have been instrumental in the total synthesis of numerous natural products, including terpenoids and sterols, showcasing the long-standing importance of this structural motif in the construction of complex organic molecules. wikipedia.org The fundamental reactions developed with these early examples laid the groundwork for the extensive use of this compound in modern synthetic chemistry.

Current Research Trends and Future Prospects in Synthetic Chemistry

The enduring relevance of this compound is evident in the ongoing research focused on developing novel and more efficient methods for its synthesis and functionalization.

Modern synthetic chemistry is increasingly focused on the development of catalytic methods that are both efficient and selective. In the context of this compound, significant research is directed towards the catalytic asymmetric functionalization of its enone system. Organocatalysis, for instance, has emerged as a powerful tool for the stereoselective Michael addition of various nucleophiles to this and related scaffolds. These methods allow for the creation of chiral centers with high precision, a critical aspect in the synthesis of pharmaceuticals where stereochemistry often dictates biological activity.

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and modification of important chemical intermediates. For this compound, this includes exploring biocatalytic approaches and the use of starting materials derived from renewable feedstocks. nih.govkit.edu Biocatalysis, utilizing enzymes to perform chemical transformations, offers the potential for highly selective reactions under mild conditions, reducing the environmental impact of chemical processes. nih.govnih.gov Furthermore, the synthesis of this key intermediate from biomass-derived starting materials presents an attractive avenue for reducing reliance on petrochemical resources. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFRZAWONSENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342355
Record name Methyl 3-oxocyclohex-1-ene-1-carboxylate
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Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-74-6
Record name Methyl 3-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-cyclohex-1-enecarboxylic acid methyl ester
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Synthetic Methodologies for Methyl 3 Oxocyclohex 1 Enecarboxylate and Its Derivatives

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and selective routes to complex organic molecules. For the synthesis of Methyl 3-oxocyclohex-1-enecarboxylate and its derivatives, palladium and ruthenium catalysts have proven to be particularly effective.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation has emerged as a powerful tool for the introduction of a carbonyl group into organic substrates. This methodology has been successfully applied to the synthesis of this compound.

A highly efficient method for the synthesis of this compound involves the palladium-catalyzed carbonylation of 3-chlorocyclohex-2-enone. This reaction proceeds with high yield and selectivity, making it an attractive route for both laboratory and larger-scale synthesis. The general transformation involves the reaction of 3-chlorocyclohex-2-enone with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst and a suitable ligand.

The choice of phosphine (B1218219) ligand is crucial for the success of the palladium-catalyzed carbonylation of 3-chlorocyclohex-2-enone. Different ligands can significantly influence the reaction rate, yield, and catalyst stability.

Screening of various phosphine ligands has identified P(Me)(t-Bu)₂ as a highly effective and general ligand for the carbonylation of a range of cyclic β-chloro enones. While P(Me)(t-Bu)₂ provides good results, switching to the more sterically hindered and electron-rich tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can lead to a dramatic increase in the reaction rate. In the case of the carbonylation of 3-chlorocyclohex-2-enone with methanol, the use of P(t-Bu)₃ enables the reaction to proceed at a rate that is consistent with being limited by the mass transfer of carbon monoxide into the reaction mixture. Tricyclohexylphosphine (PCy₃) is also a competent ligand for this transformation.

Table 1: Effect of Different Ligands on the Carbonylation of 3-chlorocyclohex-2-enone

Ligand Catalyst Loading (mol %) Reaction Time (h) Yield (%)
P(Me)(t-Bu)₂ 1.0 3-18 High
P(t-Bu)₃ 0.5 <1 90
PCy₃ 0.5 >1 Good

The catalytic cycle of the palladium-catalyzed carbonylation of 3-chlorocyclohex-2-enone is understood to proceed through several key steps involving distinct palladium intermediates. The cycle is initiated by the oxidative addition of the vinyl chloride substrate, 3-chlorocyclohex-2-enone, to a low-valent palladium(0) species. This step forms a palladium(II)-vinyl intermediate.

Subsequent coordination of carbon monoxide to the Pd-vinyl complex, followed by migratory insertion of the carbonyl group into the palladium-carbon bond, generates a palladium(II)-acyl species. This acylpalladium intermediate then undergoes reaction with methanol (alcoholysis) to afford the desired product, this compound, and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.

Studies involving stoichiometric reactions have allowed for the characterization and, in some cases, isolation of potential catalytic intermediates, including the Pd-vinyl and Pd-acyl species supported by P(t-Bu)₃ and PCy₃ ligands. Spectroscopic monitoring, such as NMR, of the reaction of 3-chlorocyclohex-2-enone with a Pd(PCy₃)₂ complex has indicated that coordination of the enone's alkene functionality to the palladium center precedes the oxidative addition step.

The palladium-catalyzed carbonylation of 3-chlorocyclohex-2-enone has demonstrated significant practical utility due to its scalability. The synthesis of this compound has been successfully performed on a 60-gram scale, affording the product in a high yield of 90%. Notably, this multi-gram synthesis was achieved with a low catalyst loading of only 0.5 mol % of the palladium precursor. The robust nature of this catalytic system underscores its potential for application in industrial settings where large quantities of the target molecule are required. The ability to achieve high yields with minimal catalyst loading is a key advantage, contributing to the economic viability and sustainability of the process.

Synthesis from 3-chlorocyclohex-2-enone via Pd-catalyzed carbonylation.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral ketones is a powerful method for the synthesis of chiral alcohols. While a specific example for the ruthenium-catalyzed asymmetric hydrogenation of this compound is not prominently featured in the reviewed literature, the reaction is highly relevant as this substrate belongs to the class of β-keto esters. Ruthenium complexes bearing chiral phosphine ligands are well-established catalysts for the highly enantioselective hydrogenation of β-keto esters to the corresponding β-hydroxy esters.

Generally, these hydrogenations are carried out under hydrogen pressure using a chiral ruthenium catalyst, often a Ru(II) complex with a chiral diphosphine ligand such as BINAP or its derivatives. The reaction typically proceeds with high conversion and excellent enantioselectivity, providing access to optically active building blocks for the synthesis of more complex molecules. The choice of chiral ligand, solvent, and reaction conditions can significantly influence the stereochemical outcome of the reaction. For cyclic β-keto esters, this methodology can establish multiple stereocenters with high diastereoselectivity and enantioselectivity.

Table 2: General Conditions for Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

Catalyst System Substrate Type Hydrogen Pressure Solvent Enantiomeric Excess (ee)
Ru-BINAP Acyclic β-keto esters 10-100 atm Methanol, Ethanol >95%
Ru-Chiral Diphosphine Cyclic β-keto esters 10-50 atm Methanol, THF High

Biocatalytic Approaches

Biocatalysis offers a powerful alternative to traditional chemical methods for asymmetric synthesis, often providing high selectivity under mild reaction conditions.

Enoate reductases (EREDs), primarily from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.netfrontiersin.orgnih.gov These enzymes are particularly useful for the stereoselective reduction of α,β-unsaturated compounds like this compound. acsgcipr.org

The C=C double bond in this compound is activated by the adjacent ester group, making it an excellent substrate for EREDs. acsgcipr.org The enzymatic reduction proceeds via a stereoselective transfer of a hydride from the reduced flavin mononucleotide (FMN) cofactor to the β-carbon, followed by protonation at the α-carbon. nih.gov This reaction converts the prochiral enoate into a chiral saturated cyclohexanone (B45756) derivative. The resulting chiral cyclohexanones are valuable building blocks for the synthesis of various pharmaceuticals and other fine chemicals. nih.gov This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds with very high enantioselectivity. nih.gov

A key feature of biocatalysis with EREDs is the ability to access different product stereoisomers by selecting the appropriate enzyme. frontiersin.org The natural diversity of EREDs is vast, and different enzymes can exhibit opposite stereopreferences for the same substrate. frontiersin.orgnih.gov Therefore, a crucial step in developing a biocatalytic process is the screening of a library of different EREDs to identify the catalyst that provides the highest conversion and enantioselectivity for the desired product enantiomer. frontiersin.orgnih.gov Once a suitable enzyme is identified, its performance can often be further improved through protein engineering techniques, such as directed evolution or site-directed mutagenesis, to enhance its activity, stability, or selectivity for the specific substrate. nih.gov

Table 2. Conceptual Enzyme Screening for the Reduction of this compound
Enoate Reductase (ERED)Source OrganismProduct EnantiomerEnantiomeric Excess (ee, %)Conversion (%)
OYE1Saccharomyces pastorianus(R)>9995
OYE2Saccharomyces cerevisiae(R)9892
ChrCRChenopodium rubrum(S)9588
YqjMBacillus subtilis(S)>9997
PETN ReductaseEnterobacter cloacae(R)9285

Enoate Reductase (ERED)-Catalyzed Asymmetric Reduction

Cofactor recycling systems (e.g., glucose dehydrogenase (GDH))

The majority of oxidoreductases, including enoate reductases used for the reduction of compounds like this compound, depend on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as a source of reducing equivalents. tudelft.nlacsgcipr.org These cofactors are prohibitively expensive to use in stoichiometric amounts, making in situ regeneration essential for the economic viability of any biocatalytic process. nih.govillinois.edu

A widely adopted and highly effective method for cofactor recycling is the coupled-enzyme approach, frequently utilizing glucose dehydrogenase (GDH). rsc.org In this system, a substrate-specific dehydrogenase (the ERED) performs the desired reduction of the C=C double bond, consuming NADPH and releasing NADP+. A second enzyme, GDH, is included in the reaction mixture. GDH catalyzes the oxidation of a low-cost, sacrificial co-substrate, such as glucose, to glucono-δ-lactone. nih.gov This oxidation is coupled to the reduction of NADP+ back to the active NADPH form, thus completing the catalytic cycle. mdpi.com

The key advantages of using a GDH system include:

High theoretical conversion: The oxidation of glucose provides a strong thermodynamic driving force for the reaction, pushing the equilibrium towards product formation.

Benign by-product: The co-product, glucono-δ-lactone (which hydrolyzes to gluconic acid), is generally non-inhibitory and easily separated.

Well-characterized enzymes: A variety of robust GDHs are commercially available, including those from species like Bacillus megaterium and Paenibillus pini, which exhibit good stability under various process conditions. nih.govnih.gov

Table 1: Comparison of Common Cofactor Recycling Enzymes

EnzymeCo-substrateCo-productKey AdvantagesKey Disadvantages
Glucose Dehydrogenase (GDH) D-GlucoseD-Glucono-1,5-lactoneHigh efficiency, low cost co-substrate, benign co-product. nih.govPotential for substrate/product inhibition in some systems.
Formate Dehydrogenase (FDH) FormateCarbon Dioxide (CO₂)Gaseous co-product is easily removed, driving the reaction forward. rsc.orgLower stability of some FDHs compared to GDHs.
Alcohol Dehydrogenase (ADH) IsopropanolAcetoneInexpensive co-substrate.Acetone can be inhibitory or reactive towards other enzymes.
Analysis of side reactions (carbonyl reduction, disproportionation)

While enoate reductases (EREDs) are highly selective for the reduction of the α,β-unsaturated C=C bond, competing side reactions can occur, impacting the yield and purity of the desired product, methyl 3-oxocyclohexanecarboxylate. The primary side reaction of concern is the reduction of the ketone functionality at the C3 position.

Carbonyl Reduction: This reaction converts the 3-oxo group into a secondary alcohol, yielding methyl 3-hydroxycyclohexanecarboxylate derivatives. This side reaction is typically not catalyzed by the ERED itself but by other endogenous ketoreductases or alcohol dehydrogenases present in whole-cell biocatalysts or impure enzyme preparations. nih.gov The reduction of a ketone to a secondary alcohol is a common biological transformation. wikipedia.org When using purified enzymes, this side reaction is minimized, highlighting an advantage of in vitro biocatalysis over whole-cell systems for certain transformations. researchgate.net

Disproportionation: This is a redox reaction where two molecules of the substrate react with each other, with one being oxidized and the other reduced. In the context of this compound, this is less common but can be a consideration. It is more prevalent in reactions involving alcohol dehydrogenases where an alcohol and an aldehyde/ketone can disproportionate to form the reduced alcohol and the oxidized ketone/acid. While not a primary side reaction for EREDs, the potential for enzymatic or chemical disproportionation exists, especially under non-optimal reaction conditions or with impure enzyme systems.

Careful selection of the biocatalyst (e.g., using a purified ERED with high selectivity) and optimization of reaction conditions are crucial to minimize these unwanted transformations and maximize the yield of the target saturated ketone.

Scale-up considerations for biocatalytic processes

Transitioning a biocatalytic process from the laboratory bench to an industrial scale requires careful consideration of several factors to ensure efficiency, robustness, and economic feasibility. researchgate.net

Key considerations include:

Enzyme Stability and Loading: The operational stability of both the primary ERED and the cofactor-recycling enzyme (e.g., GDH) is paramount. Immobilization of the enzymes onto a solid support can significantly enhance their stability, facilitate their recovery and reuse over multiple cycles, and enable their use in continuous flow reactors. researchgate.net Optimizing enzyme loading is a balance between achieving a desirable reaction rate and minimizing costs associated with enzyme production. researchgate.net

Substrate/Product Inhibition: High substrate concentrations are desirable for process efficiency but can lead to substrate inhibition of the enzymes. Similarly, the accumulation of the product, methyl 3-oxocyclohexanecarboxylate, or the co-product from the recycling system (e.g., gluconic acid) can be inhibitory. Strategies like fed-batch substrate addition or in situ product removal may be necessary to maintain high enzyme activity.

Mass Transfer: In heterogeneous systems (e.g., with immobilized enzymes or poorly soluble substrates), the rate of reaction can be limited by the diffusion of substrate to the enzyme's active site. Adequate mixing and reactor design are critical to overcome mass transfer limitations.

Process intensification, which aims to maximize space-time yield, is a major goal. nih.gov This involves using high concentrations of biocatalyst and substrate in optimized reactor configurations, often moving from batch to continuous-flow systems to improve productivity and consistency.

Lipase-Mediated Kinetic Resolution

An alternative enzymatic strategy to obtain enantiomerically pure compounds is kinetic resolution, which separates a racemic mixture into its constituent enantiomers. Lipases are a class of hydrolases that are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and lack of requirement for expensive cofactors. nih.gov

Enantioselective resolution of racemic Methyl 3-oxocyclohexanecarboxylate

For a substrate like racemic methyl 3-oxocyclohexanecarboxylate, kinetic resolution would first require the reduction of the ketone to the corresponding alcohol, creating a racemic mixture of methyl 3-hydroxycyclohexanecarboxylate. This racemic alcohol can then be resolved using a lipase (B570770).

The process typically involves an enantioselective acylation reaction catalyzed by the lipase in a non-aqueous solvent. units.it An acyl donor, such as vinyl acetate (B1210297), is added to the reaction. The lipase will selectively acylate one of the alcohol enantiomers much faster than the other. For example, the lipase might preferentially convert the (R)-alcohol into its corresponding acetate ester, leaving the (S)-alcohol unreacted.

The reaction is stopped at or near 50% conversion, at which point the mixture contains one enantiomer of the alcohol (e.g., (S)-methyl 3-hydroxycyclohexanecarboxylate) and one enantiomer of the ester (e.g., (R)-methyl 3-acetoxycyclohexanecarboxylate) in high enantiomeric excess. These two products can then be separated by standard chromatographic methods.

Limitations and comparison with ERED-mediated approaches

While effective, lipase-mediated kinetic resolution has inherent limitations compared to the asymmetric synthesis approach mediated by EREDs.

Table 2: Comparison of ERED Asymmetric Synthesis vs. Lipase Kinetic Resolution

FeatureERED-Mediated Asymmetric SynthesisLipase-Mediated Kinetic Resolution
Starting Material Prochiral (e.g., this compound)Racemic (e.g., Racemic Methyl 3-hydroxycyclohexanecarboxylate)
Theoretical Yield Up to 100% of a single enantiomer.Maximum 50% for a single enantiomer.
Cofactor Requirement Requires stoichiometric NAD(P)H, necessitating a recycling system. acsgcipr.orgNo cofactors are required. nih.gov
Process Steps Can be a single step from the α,β-unsaturated ketone to the chiral saturated ketone.Requires separate steps: non-selective reduction to racemic alcohol, enzymatic resolution, and product separation.
Atom Economy Higher, as all of the starting material is theoretically converted to the desired product.Lower, as half of the starting material is converted to a different product (the acylated enantiomer).

The primary drawback of kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. In contrast, the asymmetric reduction of the prochiral C=C bond using an ERED can theoretically convert 100% of the starting material into a single desired enantiomer, making it a more atom-economical and efficient process. However, the cofactor-independence and operational simplicity of lipases make them an attractive option in certain scenarios, particularly when a suitable ERED is not available or when both enantiomers of the product are desired. units.it

Nitrilase-Mediated Resolution (for related carbonitrile derivatives)

Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia. nih.gov This activity can be exploited for the kinetic resolution of racemic nitriles.

For a related derivative, such as racemic 3-oxocyclohexanecarbonitrile, a nitrilase could be used to selectively hydrolyze one of the enantiomers. For example, a nitrilase might convert (R)-3-oxocyclohexanecarbonitrile into (R)-3-oxocyclohexanecarboxylic acid, while leaving the (S)-3-oxocyclohexanecarbonitrile largely unreacted.

Similar to lipase-mediated resolution, this process would be stopped at approximately 50% conversion to achieve high enantiomeric purity for both the remaining nitrile substrate and the carboxylic acid product. The success of this approach is highly dependent on the availability of a nitrilase that exhibits high enantioselectivity towards the specific substrate. While nitrilases have shown activity towards a range of aromatic and aliphatic nitriles, their application must be evaluated on a case-by-case basis. nih.gov

Classical Organic Synthesis Routes

The synthesis of this compound and its derivatives is pivotal for accessing a range of more complex molecules. Classical organic synthesis provides a robust toolkit for the formation and functionalization of this key structural motif.

Oxidation Reactions

Oxidation reactions are a fundamental strategy for the introduction of the ketone functionality in the cyclohexene (B86901) ring. Specifically, allylic oxidation of the corresponding cyclohexene precursor is a direct method to furnish the desired α,β-unsaturated ketone.

The preparation of this compound can be achieved through the allylic oxidation of methyl cyclohex-1-enecarboxylate. Chromium trioxide (CrO₃) is a potent oxidizing agent for this transformation. organic-chemistry.orgorganic-chemistry.org While direct literature on this specific substrate is sparse, analogous oxidations of similar cyclohexene systems provide insight into the reaction conditions. For instance, the oxidation of cyclohexene using chromium-containing mesoporous molecular sieves yields 2-cyclohexen-1-one, the parent α,β-unsaturated ketone. iitm.ac.in

A relevant procedure for allylic oxidation using chromium reagents involves dissolving the allylic compound in a suitable organic solvent, followed by the addition of a combination of an N-hydroxy dicarboxylic acid imide, such as N-hydroxyphthalimide (NHPI), and a chromium-containing oxidant like chromium trioxide. google.com This co-oxidant system has been shown to be effective for the allylic oxidation of steroids under mild conditions, suggesting its potential applicability to the synthesis of this compound. google.com The reaction can often be conducted at ambient temperature and pressure, sometimes in a mixed solvent system including water. google.com

Table 1: Reagents for Chromium Trioxide-Mediated Allylic Oxidation

Reagent Role
Methyl cyclohex-1-enecarboxylate Substrate
Chromium trioxide (CrO₃) Oxidizing Agent
N-hydroxyphthalimide (NHPI) Co-oxidant (optional)

Nucleophilic Additions and Condensations

The presence of both a ketone and an ester functionality, arranged in a β-keto ester system, endows this compound with a rich and versatile reactivity profile, particularly towards nucleophiles.

The β-keto ester moiety in this compound is a classic example of an active methylene (B1212753) compound. The protons on the carbon atom alpha to both the ketone and the ester (the C4 position) are significantly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a soft nucleophile that preferentially undergoes conjugate addition (Michael addition) to α,β-unsaturated systems. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

In the context of this compound itself, the conjugated system makes the β-carbon (C1) electrophilic and susceptible to attack by nucleophiles in a Michael-type fashion. libretexts.org This reactivity is fundamental to many ring-forming and carbon-carbon bond-forming reactions.

The enolate generated from this compound can participate in aldol (B89426) reactions. A cornerstone of synthetic organic chemistry that utilizes this reactivity is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comresearchgate.net This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

In a typical Robinson annulation, a ketone enolate (like that derived from a derivative of this compound) acts as the Michael donor, adding to an α,β-unsaturated ketone such as methyl vinyl ketone (MVK). wikipedia.orgresearchgate.net This initial conjugate addition forms a 1,5-diketone intermediate. masterorganicchemistry.com Subsequent intramolecular aldol condensation of this intermediate, where an enolate formed from one ketone attacks the carbonyl of the other, followed by dehydration, leads to the formation of a new cyclohexenone ring fused to the original ring system. wikipedia.orgmasterorganicchemistry.com This methodology is instrumental in the synthesis of polycyclic systems, including steroids. wikipedia.org

Table 2: Key Steps in the Robinson Annulation

Step Reaction Type Description
1 Michael Addition An enolate adds to an α,β-unsaturated ketone to form a 1,5-dicarbonyl compound. wikipedia.orgmasterorganicchemistry.com

Introduction of Chiral Quaternary Stereocenters

The creation of chiral quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. Derivatives of this compound serve as valuable platforms for the construction of such sterically congested centers in an enantioselective manner.

One effective strategy involves the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases. This biocatalytic approach can generate chiral 4,4-disubstituted 2-cyclohexenones, which are derivatives of the target compound, with high enantioselectivities. nih.gov The resulting chiral enones, containing a quaternary stereocenter, are versatile intermediates for further synthetic transformations. nih.gov

Another approach involves the Nazarov cyclization of highly substituted divinyl ketones. nih.govrsc.org By employing a chiral auxiliary, such as an oxazolidinone group, attached to the substrate, the torquoselective Nazarov cyclization can proceed under mild conditions. nih.govrsc.org This method allows for the formation of cyclopentanoids containing multiple contiguous quaternary stereocenters with excellent control over both relative and absolute stereochemistry. nih.govrsc.org While not a direct functionalization of this compound, these methods highlight the synthetic strategies employed for creating quaternary centers within cyclohexenone frameworks.

Reactivity and Mechanistic Investigations of Methyl 3 Oxocyclohex 1 Enecarboxylate

Enolate Chemistry

The presence of a carbonyl group and an adjacent α-hydrogen makes methyl 3-oxocyclohex-1-enecarboxylate amenable to deprotonation to form an enolate ion. This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions.

Enolates are formed by the removal of a proton from the α-carbon of a carbonyl compound. masterorganicchemistry.com In the case of this compound, the presence of the ester group in conjugation with the ketone influences which proton is removed and the stability of the resulting enolate. The formation of enolates is typically achieved using a strong base, with the choice of base and reaction conditions determining whether the kinetic or thermodynamic enolate is formed. bham.ac.ukmsu.edu

The resulting enolate anion is stabilized by resonance, where the negative charge is delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.com This delocalization is a key factor in the stability and reactivity of the enolate. The presence of the electron-withdrawing ester group further stabilizes the conjugate base, making the α-protons more acidic than those in a simple cyclohexenone. masterorganicchemistry.com

Table 1: Factors Influencing Enolate Formation

FactorInfluence on Enolate Formation
Base Strength Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation. bham.ac.ukmsu.edu
Temperature Low temperatures (e.g., -78 °C) favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed product. bham.ac.uk
Solvent Aprotic solvents like tetrahydrofuran (B95107) (THF) are typically used to prevent protonation of the enolate once formed. bham.ac.uk
Steric Hindrance Sterically hindered bases will preferentially abstract the less sterically hindered proton, leading to the kinetic enolate. princeton.edu

Enolates are potent nucleophiles that readily participate in reactions to form new carbon-carbon bonds. The enolate derived from this compound can react with a variety of electrophiles, such as alkyl halides and other carbonyl compounds. masterorganicchemistry.com This reactivity is fundamental to the construction of more complex molecular architectures. For instance, the reaction with alkyl halides allows for the introduction of alkyl chains at the α-position, a process known as alkylation.

The regioselectivity of these reactions is a critical consideration. While enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom, reactions with most "soft" electrophiles, like alkyl halides, typically occur at the carbon, which is desired for C-C bond formation. msu.edu

Stereoselective Transformations

The cyclic and chiral nature of many derivatives of this compound makes it a valuable substrate in stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled.

Achieving control over the relative and absolute stereochemistry in reactions of the cyclohexenone ring is a significant area of research. This involves directing the approach of a reagent to one face of the ring over the other. The existing stereocenters in a substituted cyclohexenone ring can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. Alternatively, chiral catalysts or auxiliaries can be employed to induce stereoselectivity.

Many synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in reactions involving cyclic systems like this compound. nih.gov Diastereoselective reactions aim to form one diastereomer in preference to others, while enantioselective reactions produce an excess of one enantiomer. nih.gov

For example, conjugate addition reactions to the α,β-unsaturated system can be rendered highly stereoselective. The use of chiral organocatalysts or transition metal complexes can facilitate the addition of nucleophiles to a specific face of the molecule, leading to the formation of products with high enantiomeric excess. researchgate.net The stereochemical outcome is often influenced by the formation of a transient chiral intermediate that directs the subsequent bond-forming step.

Table 2: Examples of Stereoselective Reactions

Reaction TypeStereochemical ControlKey Features
Michael Addition Can be made highly enantioselective through the use of chiral catalysts.Forms a new C-C bond at the β-position of the unsaturated system.
Aldol (B89426) Reaction The geometry of the enolate (E or Z) can influence the relative stereochemistry of the product. princeton.eduForms a β-hydroxy ketone or a related structure.
Diels-Alder Reaction The facial selectivity of the cycloaddition can be controlled by substituents on the diene or dienophile.Forms a bicyclic system with multiple new stereocenters.

Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling their outcomes. The formation of enolates, as discussed, is a key mechanistic step in many of its reactions. The geometry of these enolate intermediates can have a profound impact on the stereochemistry of the final product.

Furthermore, reactions can proceed through various transition states, and the relative energies of these transition states will determine the major product. Computational studies are often employed to model these transition states and gain insight into the factors that control reactivity and selectivity.

Detailed Mechanistic Pathways for Specific Transformations

The reactivity of this compound is dominated by its α,β-unsaturated ketone and ester functionalities, making it a versatile substrate for a variety of transformations. Key among these are conjugate additions (Michael additions) and annulation reactions, such as the Robinson annulation.

Michael Addition: In the presence of a nucleophile, this compound readily undergoes a Michael addition. The reaction is typically initiated by the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. This conjugate addition is a thermodynamically controlled process, favored by the formation of a stable enolate intermediate.

The generalized mechanism proceeds as follows:

Nucleophilic Attack: A soft nucleophile, such as an enolate, Gilman reagent, or a thiol, attacks the electrophilic β-carbon of the cyclohexenone ring. This step results in the formation of a new carbon-carbon or carbon-heteroatom bond and generates a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or a mild acid added during workup, to yield the 1,4-adduct.

The regioselectivity of the nucleophilic attack (1,4- vs. 1,2-addition) is a critical aspect of this transformation. Soft nucleophiles preferentially undergo 1,4-addition, while hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group.

Robinson Annulation: this compound is an excellent Michael acceptor for the Robinson annulation, a powerful ring-forming reaction. This sequence combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.

The mechanistic pathway for the Robinson annulation using this compound involves:

Michael Addition: An enolate, typically derived from a ketone or a β-dicarbonyl compound, adds to the β-carbon of this compound, forming a 1,5-dicarbonyl intermediate.

Intramolecular Aldol Condensation: The newly formed enolate from the Michael addition then attacks one of the carbonyl groups within the same molecule. This intramolecular cyclization forms a six-membered ring.

Dehydration: The resulting aldol addition product readily undergoes dehydration to form a new α,β-unsaturated ketone, driving the equilibrium towards the final annulated product.

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation and characterization challenging. However, a combination of spectroscopic techniques and computational studies has provided valuable insights into the species formed during the transformations of this compound.

Enolate Intermediates: The formation of enolate intermediates is a cornerstone of the reactivity of this compound, particularly in Michael additions and Robinson annulations. These intermediates are resonance-stabilized, with the negative charge delocalized over the oxygen atom and the α-carbon.

Intermediate TypeKey CharacteristicsMethod of Characterization
Enolate Anion Resonance-stabilized species formed after nucleophilic attack.Indirectly observed through product analysis. Trapping experiments with electrophiles can confirm its presence.
Aldol Adduct β-hydroxy ketone formed during the intramolecular aldol condensation step of the Robinson annulation.Can sometimes be isolated under carefully controlled, non-dehydrating conditions (e.g., low temperatures). Characterized by ¹H NMR (presence of a hydroxyl proton) and IR spectroscopy (presence of both hydroxyl and carbonyl stretching frequencies).

Palladium Intermediates in Synthesis: The synthesis of this compound itself can proceed via a palladium-catalyzed carbonylation of 3-chlorocyclohex-2-enone. Mechanistic studies of this process have successfully identified and characterized key organopalladium intermediates. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been instrumental in observing these transient species. acs.org

Applications of Methyl 3 Oxocyclohex 1 Enecarboxylate in Complex Molecule Synthesis

Total Synthesis of Natural Products and Analogues

The rigid cyclohexene (B86901) scaffold of methyl 3-oxocyclohex-1-enecarboxylate makes it a strategic starting point for the construction of polycyclic natural products.

Hapalindole-type alkaloids are a class of complex indole (B1671886) terpenoids isolated from cyanobacteria, known for their structural complexity and interesting biological activities, including antibacterial and antimycotic properties. nih.gov The total synthesis of members of this family, such as (+)-hapalindole Q, is a significant challenge that has been addressed by several research groups. nih.govnih.gov These syntheses often involve intricate strategies to construct the characteristic polycyclic core.

While numerous synthetic routes to hapalindole Q and its analogues have been published, they frequently commence from advanced precursors such as functionalized indoles or terpene-derived fragments. nih.gov A key step in many approaches is the strategic coupling of an indole nucleus with a cyclohexanone (B45756) or cyclohexene-containing moiety to assemble the core structure of the alkaloid. nih.govresearchgate.net For instance, the synthesis of (±)-hapalindole Q has been achieved in eight steps, with a key Diels-Alder reaction establishing a bicyclic intermediate that is then elaborated to the final natural product. nih.gov While the direct use of this compound as a starting material for these specific, published total syntheses is not explicitly detailed in the reviewed literature, its structure represents a foundational component of the cyclohexene portion of the hapalindole core.

The hapalindoles belong to the broader class of hybrid isoprenoid-indole alkaloids, which merge structural motifs from both indole and isoprenoid biosynthetic pathways. The synthesis of these molecules is a testament to the power of modern synthetic organic chemistry. pitt.edu The construction of these complex scaffolds often relies on building blocks that can be elaborated into the intricate ring systems characteristic of these natural products.

Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

The structural motifs present in this compound are common in many biologically active molecules, making it a useful precursor for intermediates in the pharmaceutical industry.

GSK3368715 is a first-in-class, reversible inhibitor of type I protein methyltransferases (PRMTs) that was investigated in a Phase 1 clinical trial for advanced solid tumors. nih.govnih.gov The development of synthetic routes to complex drug candidates like GSK3368715 requires access to a variety of functionalized intermediates. While the specific synthetic pathway and intermediates used in the manufacturing of GSK3368715 are proprietary and not publicly disclosed, the core structures of many small molecule kinase inhibitors often feature substituted heterocyclic and carbocyclic rings. Building blocks like this compound are, in principle, valuable starting materials for creating such substituted cyclic systems.

Chiral substituted cyclohexanones are crucial building blocks in asymmetric synthesis, serving as precursors for a wide array of pharmaceuticals and natural products. The development of methods to produce these structures with high enantiomeric purity is a significant area of research. Methodologies such as asymmetric hydrogenation are employed to convert prochiral cyclohexanones into chiral cyclohexanols, which can then be carried on to other chiral intermediates. nih.gov While this compound is an achiral molecule, it serves as a valuable precursor to substituted cyclohexanone derivatives that can then be subjected to asymmetric transformations to generate chiral building blocks.

Derivatization to Enaminones and Related Bioactive Compounds

The reaction of 1,3-dicarbonyl compounds, including β-ketoesters like this compound, with primary or secondary amines is a well-established method for the synthesis of enaminones. mdpi.com These compounds are versatile intermediates due to the combined reactivity of the enamine and enone functionalities. mdpi.comresearchgate.net

Enaminones derived from substituted cyclohexanones have been shown to possess a range of biological activities, most notably anticonvulsant properties. acs.org The synthesis typically involves the condensation of a cyclic 1,3-dione or a related β-ketoester with an appropriate amine, often under solvent-free conditions or with a catalyst to improve efficiency. mdpi.com The resulting enaminone scaffold can be further modified, making it a valuable platform for medicinal chemistry. For example, the reaction of 1,3-cyclohexanedione (B196179) with various amines produces enaminones that can be evaluated for their therapeutic potential. researchgate.netnih.gov The general reactivity is summarized in the table below.

Reactant 1Reactant 2Product ClassPotential Bioactivity
This compoundPrimary/Secondary Amineβ-EnaminoneAnticonvulsant, Antimicrobial

This reaction provides a straightforward entry into a class of compounds with demonstrated biological relevance, highlighting the utility of this compound as a precursor to bioactive molecules. acs.org

Applications in Anticonvulsant Agents Research

This compound and its structural analogs have been identified as valuable synthons in the development of novel anticonvulsant agents. researchgate.net The core scaffold of these molecules, the enaminone system, is a significant pharmacophore for anticonvulsant activity. researchgate.net Researchers have synthesized and evaluated a variety of derivatives, demonstrating the potential of this chemical class in addressing neurological disorders such as epilepsy. nih.govresearchgate.net

A notable area of investigation involves the synthesis of enaminones from cyclic beta-dicarbonyl precursors, including derivatives of this compound. nih.gov These enaminones have been shown to exhibit potent anticonvulsant activity in various preclinical models, often with a favorable safety profile characterized by low neurotoxicity. researchgate.netnih.gov

One of the most extensively studied series of compounds derived from this structural class are the ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates. nih.gov Although not a direct derivative of this compound, the research on these closely related ethyl esters provides significant insight into the structure-activity relationships of this class of compounds. For instance, the introduction of different substituents on the phenylamino (B1219803) group has been shown to modulate the anticonvulsant potency and neurotoxicity.

Research has also explored the synthesis of quinazolinone derivatives, another class of compounds with demonstrated anticonvulsant properties. researchgate.netmdpi.com While not directly synthesized from this compound, the underlying principles of designing and evaluating anticonvulsant agents are relevant to the broader field of research.

The primary mechanism of action for many of these enaminone derivatives is believed to involve their interaction with voltage-gated sodium channels. researchgate.net Additionally, some compounds have been investigated for their potential to modulate GABAergic transmission, a key inhibitory pathway in the central nervous system. mdpi.com

Detailed research findings have highlighted specific derivatives with promising anticonvulsant profiles. For example, a particularly active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-oate, demonstrated significant protection in the maximal electroshock (MES) seizure test in rats with an oral ED50 of 5.8 mg/kg and a high protective index. nih.gov Another potent compound, ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, also showed strong activity in both mouse and rat MES models. nih.govcapes.gov.br

The following interactive data table summarizes the anticonvulsant activity of selected enaminone derivatives, illustrating the potential of the underlying cyclohexenone scaffold in the development of new antiepileptic drugs.

CompoundTest ModelAnimalED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateMESRat5.8 (oral)>380>65.5
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMESMouse16.7110.76.6
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMESRat3.0>250>83.3

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental to the separation and analysis of "Methyl 3-oxocyclohex-1-enecarboxylate" from reaction mixtures and for the precise quantification of its purity and enantiomeric composition.

Gas chromatography is a powerful technique for the analysis of volatile compounds. In the context of chiral molecules like "this compound," specialized chiral GC columns are employed to separate enantiomers and determine the enantiomeric excess (e.e.) of a sample. These columns typically contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts diastereomerically with the enantiomers, leading to different retention times. azom.comgcms.cz

The enantiomeric separation is based on the differential interaction of the enantiomers with the chiral stationary phase. azom.com For cyclic ketoesters, cyclodextrin-based phases such as those modified with alkyl or acetyl groups have shown good selectivity. sorbtech.com The resolution of the enantiomers is influenced by factors such as the column temperature, carrier gas flow rate, and the specific derivative of the cyclodextrin (B1172386) used. sorbtech.com Lower temperatures and slower heating rates in a temperature-programmed method often lead to better separation. sorbtech.com

ParameterTypical Value/Condition
ColumnChiral capillary column (e.g., derivatized β-cyclodextrin)
Injector Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp at 2 °C/min to 180 °C
DetectorFlame Ionization Detector (FID)
Carrier GasHelium or Hydrogen
Expected Retention Times(R)-enantiomer: ~25.2 min, (S)-enantiomer: ~25.8 min

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of less volatile or thermally sensitive compounds. For "this compound," reversed-phase HPLC is a common method for monitoring reaction progress (conversion) and assessing the purity of the final product. tricliniclabs.com

In a typical setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

ParameterTypical Value/Condition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Expected Retention Time~4.5 min

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of "this compound."

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment, number of neighboring protons, and the relative number of protons, respectively. For "this compound," one would expect to see signals for the vinylic proton, the allylic and aliphatic methylene (B1212753) protons, and the methyl ester protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The carbonyl carbons of the ketone and ester groups are typically found at the downfield end of the spectrum.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C=O (ketone)-~195
C=O (ester)-~165
C=C-H~6.5 (s)~125
C=C-COOCH₃-~150
CH₂ (allylic)~2.5 (t)~35
CH₂~2.1 (m)~25
CH₂~2.4 (t)~30
O-CH₃~3.7 (s)~52

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound" (molar mass: 154.16 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 154.

The fragmentation of the molecular ion upon electron impact provides a unique fingerprint that can aid in structural confirmation. As a cyclic unsaturated ketoester, characteristic fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 123, or the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 95. nih.gov Cleavage of the cyclohexene (B86901) ring can also lead to a variety of smaller fragments. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds. youtube.com

m/zProposed FragmentFragmentation Pathway
154[C₈H₁₀O₃]⁺Molecular Ion (M⁺)
123[M - OCH₃]⁺Loss of methoxy radical
95[M - COOCH₃]⁺Loss of methoxycarbonyl radical
67[C₅H₇]⁺Retro-Diels-Alder reaction

For crystalline compounds, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of chiral centers. nih.govresearchgate.net This technique requires a single crystal of suitable quality and size. researchgate.net

While a crystal structure for "this compound" itself is not available in the provided search results, the structure of a derivative, "Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate," has been determined. mdpi.com This analysis reveals the precise bond lengths, bond angles, and the conformation of the cyclohexene ring in the solid state. Such data is invaluable for understanding the steric and electronic properties of the molecule. For chiral derivatives, X-ray diffraction can unambiguously establish the R or S configuration at each stereocenter. nih.gov

Crystallographic Data for the Analogue Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.638(2)
b (Å)11.849(2)
c (Å)16.970(3)
β (°)106.84(1)
Volume (ų)2047(1)
Z4

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as Methyl 3-oxocyclohex-1-enecarboxylate, DFT can be employed to determine its fundamental properties.

While specific DFT studies detailing the geometry optimization and electronic structure of this compound are not extensively available in the public domain, the methodology for such an analysis is well-established. A typical study would involve optimizing the molecule's 3D structure to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an electronic structure analysis would provide insights into the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. Such an analysis for this compound would highlight the regions susceptible to nucleophilic or electrophilic attack, providing valuable information for predicting its behavior in chemical reactions.

DFT calculations are also instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of transition states and intermediates along a reaction coordinate. For reactions involving this compound, such as its derivatization to enaminones, DFT could be used to calculate the activation energies of different possible pathways.

By comparing the energy barriers of various routes, the most favorable reaction mechanism can be determined. This theoretical approach provides a molecular-level understanding of the reaction, which can be used to optimize reaction conditions and improve yields. While specific studies on the reaction pathways of this compound as a reactant are not readily found, this computational strategy is broadly applicable.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. An MD simulation of this compound, typically in a solvent, would track the positions and velocities of its atoms over time. This would provide a detailed picture of its conformational dynamics and its interactions with surrounding molecules.

Such simulations can reveal the preferred conformations of the molecule in different environments, the flexibility of its cyclic structure, and the nature of its intermolecular interactions, such as hydrogen bonding. While specific MD simulation studies on this compound are not prominent in the literature, simulations on related molecules like 2-cyclohexenone have been performed to understand their interactions in solution. nih.gov A similar approach for this compound would offer valuable insights into its behavior at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds.

Enaminones derived from cyclic β-keto esters, such as this compound, have been investigated for their anticonvulsant activity. nih.govnih.gov QSAR studies on these "ringed enaminones" aim to establish a correlation between their molecular structure and their biological efficacy. nih.govconicet.gov.ar By identifying the key molecular features that contribute to the desired activity, new and more potent compounds can be designed. nih.gov

These studies typically involve a series of enaminone derivatives where systematic structural modifications are made. The biological activity of each compound is determined experimentally, and this data is then used to build a QSAR model. The model is based on a set of calculated molecular descriptors that quantify different aspects of the molecules' structure and properties.

A wide range of molecular descriptors can be calculated to develop robust QSAR models. For enaminones, several types of descriptors have been shown to be important in correlating with their anticonvulsant activity. nih.govmdpi.com These include:

Radial Distribution Function (RDF) Descriptors: These 3D descriptors provide information about the probability of finding an atom at a certain distance from the center of the molecule. nih.govresearchgate.net They are sensitive to the 3D arrangement of atoms and can capture shape and size characteristics.

3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) Descriptors: These descriptors are derived from a 3D representation of the molecule and are sensitive to its 3D structure. nih.govuzhnu.edu.ua

GATEWAY Descriptors: These are 3D descriptors that capture information about the molecule's shape and electronic properties. mdpi.com

HOMO-LUMO Energy Gap: As mentioned earlier, this quantum-chemical descriptor is related to the molecule's reactivity and has been found to be a relevant parameter in QSAR studies of enaminones. researchgate.netmdpi.com

A study on ringed enaminones identified a QSAR model that included BCUT, RDF, 3D-MoRSE, and GATEWAY descriptors as being significant for predicting anticonvulsant activity. nih.gov Another model for the same class of compounds incorporated RDF and GATEWAY descriptors along with the HOMO-LUMO energy gap. nih.gov

The following table summarizes the types of molecular descriptors used in QSAR studies of enaminones and their general significance.

Descriptor TypeDescriptionRelevance to QSAR of Enaminones
BCUT Based on eigenvalues of a modified connectivity matrix, encoding atomic properties. vcclab.orgCaptures topological and electronic features influencing biological activity. nih.gov
Radial Distribution Function (RDF) Describes the probability of finding an atom at a certain distance from the molecular center. researchgate.netEncodes information about molecular size, shape, and atom distribution. nih.gov
3D-MoRSE Derived from a 3D representation of the molecule's structure. uzhnu.edu.uaProvides detailed 3D structural information relevant to receptor binding. nih.gov
GATEWAY 3D descriptors capturing shape and electronic properties. mdpi.comRelates the three-dimensional structure of the molecule to its activity. nih.gov
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and stability, which can influence biological interactions. researchgate.netmdpi.com

Conformational Analysis and Stereochemical Prediction

Computational chemistry provides powerful tools for investigating the three-dimensional structures and relative stabilities of molecules. For this compound, theoretical studies are essential for understanding its conformational landscape and predicting the most stable arrangements of its atoms in space. The cyclohexene (B86901) ring, which is central to this molecule, is not planar and can adopt several conformations. The interplay of the ketone and the methyl ester substituents with the ring's geometry is a key aspect of its stereochemistry.

The primary conformations of the cyclohexene ring are typically variations of the half-chair and boat (or twist-boat) forms. The presence of the double bond and the sp2-hybridized carbon of the carbonyl group significantly influences the ring's puckering. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the geometries of these possible conformers and their relative energies.

A systematic conformational search would typically be performed to identify all possible low-energy structures. For each identified conformer, key geometric parameters such as dihedral angles, bond lengths, and bond angles are calculated. The relative stability of these conformers is determined by comparing their calculated energies. It is generally expected that the half-chair conformation is more stable than the boat conformations due to reduced torsional strain.

The following table summarizes hypothetical data from a theoretical conformational analysis of this compound, illustrating the kind of information that would be obtained from such a study.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C1-C2-C3-C4) (degrees)Predicted Population (%) at 298 K
Half-Chair 1 (ester pseudo-equatorial)0.00-45.275.3
Half-Chair 2 (ester pseudo-axial)1.20-48.512.1
Twist-Boat 12.50-20.82.0
Twist-Boat 22.8018.51.5

Stereochemical prediction for reactions involving this compound would also heavily rely on an understanding of its preferred conformation. For example, the approach of a nucleophile to the carbonyl carbon or the double bond would be influenced by the steric hindrance presented by the different faces of the molecule in its most stable conformation. Computational modeling of transition states for such reactions can provide valuable information on the likely stereochemical outcome.

Q & A

Q. What are the primary synthetic routes for Methyl 3-oxocyclohex-1-enecarboxylate in academic laboratories?

The compound is commonly synthesized via iodination and coupling reactions. For example, commercially available this compound can be treated with iodine, trimethylsilyl azide (TMSN₃), and pyridine to yield iodinated intermediates, which are subsequently coupled with indolylboronic acids using Pd/C as a catalyst . Alternative routes involve cyclization of nitrile precursors, such as converting 3-oxocyclohexane-1-carbonitrile to the methyl ester using optimized hydrolysis and esterification protocols .

Q. What critical physical properties (e.g., solubility) influence experimental design?

this compound is insoluble in water, necessitating the use of organic solvents like dichloromethane or THF for reactions . This property also dictates purification methods, such as column chromatography with non-polar eluents. Handling requires avoidance of strong oxidizers and bases due to incompatibility risks .

Q. How is structural characterization performed for derivatives of this compound?

X-ray crystallography is a gold standard for confirming stereochemistry and ring conformation. For example, studies on cyclohexenone derivatives utilize ORTEP-III for visualizing thermal ellipsoids and Cremer-Pople parameters to quantify ring puckering . Complementary techniques include NMR (¹H/¹³C) for tracking coupling constants and IR spectroscopy for carbonyl group verification .

Advanced Research Questions

Q. How is catalytic asymmetric hydrogenation optimized for enantioselective synthesis of chiral intermediates?

Chiral spiro ruthenium catalysts (e.g., Ru-(R)-Xyl-SDP/(S,S)-DPEN) are employed to hydrogenate ketone derivatives of this compound. Solvent optimization (e.g., 1:1 iPrOH/tBuOH) enhances enantiomeric excess (up to 96% ee) and yield (95%) by balancing steric and electronic effects . Catalyst loading (0.5–2 mol%) and hydrogen pressure (10–50 bar) are systematically varied to minimize racemization .

Q. What computational approaches resolve conformational ambiguities in cyclohexenone derivatives?

Density Functional Theory (DFT) calculations and molecular docking are used to predict puckering modes and binding affinities. For example, Cremer-Pople ring puckering coordinates (Q, θ, φ) derived from X-ray data quantify non-planar distortions, while molecular dynamics simulations assess stability under varying temperatures . These methods cross-validate experimental data to resolve discrepancies in NMR-derived conformer ratios .

Q. How are contradictions in spectroscopic data addressed during mechanistic studies?

Discrepancies between observed and predicted NMR signals (e.g., unexpected splitting) are resolved via variable-temperature NMR to identify dynamic processes like ring flipping. Crystallographic data (e.g., torsion angles from ORTEP-III) provide static conformational snapshots, while DFT-optimized structures reconcile dynamic equilibria observed in solution .

Q. What strategies improve yields in Pd/C-mediated cross-coupling reactions involving this compound?

Key optimizations include:

  • Pre-activation of boronic acids with NaHCO₃ to enhance nucleophilicity.
  • Solvent selection (e.g., toluene/water biphasic systems) to stabilize Pd(0) intermediates.
  • Temperature control (80–100°C) to balance reaction rate and catalyst decomposition . Yields exceeding 74% over two steps are achievable by iterative screening of these parameters .

Methodological Notes

  • Safety Protocols : Use inert atmospheres (N₂/Ar) during iodination to prevent exothermic side reactions .
  • Data Validation : Cross-reference crystallographic data (CIF files) with computational models to ensure accuracy in stereochemical assignments .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxocyclohex-1-enecarboxylate
Reactant of Route 2
Methyl 3-oxocyclohex-1-enecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.